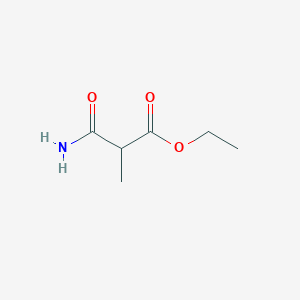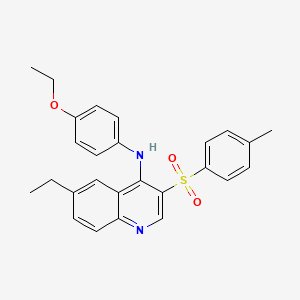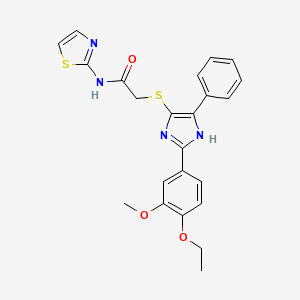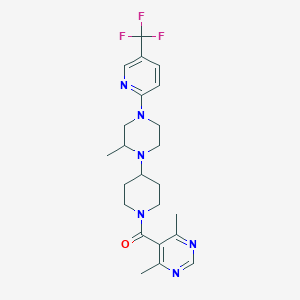![molecular formula C16H14O4 B2362358 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid CAS No. 1164549-12-5](/img/structure/B2362358.png)
3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C16H14O4 . It is a solid substance and is used in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid” is represented by the formula C16H14O4 . The SMILES string representation is COC1=CC=C (OC2=CC=C (/C ( [H])=C ( [H])/C (O)=O)C=C2)C=C1 .Physical And Chemical Properties Analysis
The molecular weight of “3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid” is 270.29 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Polymerization and Copolymerization
3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid has been utilized in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These substances were synthesized through Knoevenagel condensation and then copolymerized with styrene, yielding copolymers that decompose in a two-step process at high temperatures (Whelpley et al., 2022).
Synthesis and Biological Activity
The molecule has been involved in the synthesis of ether and ester trans-ferulic acid derivatives. These compounds have been studied for their free-radical scavenging, antioxidant activity, and cytotoxic effects on tumor cell lines (Obregón-Mendoza et al., 2018).
Functional Modification of Polymers
In research on poly vinyl alcohol/acrylic acid hydrogels, 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid was used to modify these hydrogels through condensation with various amine compounds. These modifications improved the hydrogels' swelling and thermal stability, highlighting potential medical applications (Aly & El-Mohdy, 2015).
Asymmetric Hydrogenation
The compound has been employed in the asymmetric hydrogenation of acrylic acid derivatives, yielding high-purity products. This process demonstrates the potential of 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid in precise chemical synthesis (Stoll & Süess, 1974).
Optoelectronic Properties
A theoretical study on a related molecule, 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, revealed its potential as a nonlinear optical material. This study indicates the possible optoelectronic applications of compounds structurally similar to 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid (Fonkem et al., 2019).
Anticancer Research
Cinnamic acid derivatives, which include 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid, have garnered interest in anticancer research. These compounds have been explored for their potential as synthetic antitumor agents, showing significant inhibition of tumor cell growth (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKABNVTKNTHTM-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)

![Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2362285.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)
![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)
![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)
![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)